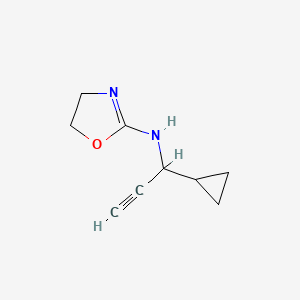![molecular formula C8H8N2S B15358568 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine ring. This compound is part of the thiazolo[4,5-c]pyridine family, known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Recent advances in the synthesis of thiazolo [4,5- - Springer](https://link.springer.com/article/10.1007/s10593-024-03307-1). One common method includes the reaction of 2-amino-4,6-dimethylpyridine with carbon disulfide and sodium hydroxide, followed by acidification[{{{CITATION{{{_2{Recent advances in the synthesis of thiazolo 4,5- - Springer.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Halides, alkylating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine has found applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine is unique due to its specific structural features and biological activities. Similar compounds include:
Thiazolo[4,5-b]pyridine: Similar core structure but different substitution pattern.
Thiazolo[5,4-c]pyridine: Different arrangement of the thiazole and pyridine rings.
Thiazolo[4,5-c]quinoline: Additional quinoline ring fused to the thiazole-pyridine system.
These compounds share similarities in their heterocyclic structures but differ in their substitution patterns and biological activities.
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
4,6-dimethyl-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H8N2S/c1-5-3-7-8(6(2)10-5)9-4-11-7/h3-4H,1-2H3 |
InChI Key |
HCZCUSKLXAVWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B15358535.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)





